(6-Bromo-2-methyl-pyridin-3-yl)-methanol
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Overview
Description
(6-Bromo-2-methyl-pyridin-3-yl)-methanol is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a methanol group at the 3rd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-methyl-pyridin-3-yl)-methanol typically involves the bromination of 2-methylpyridine followed by the introduction of a methanol group. The reaction conditions may include the use of bromine or a brominating agent in the presence of a catalyst. The methanol group can be introduced through a nucleophilic substitution reaction using methanol or a methanol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (6-Bromo-2-methyl-pyridin-3-yl)-methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2-methylpyridin-3-yl-methanol.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-bromo-2-methylpyridine-3-carboxylic acid.
Reduction: Formation of 2-methylpyridin-3-yl-methanol.
Substitution: Formation of 6-amino-2-methylpyridin-3-yl-methanol or 6-thio-2-methylpyridin-3-yl-methanol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Bromo-2-methyl-pyridin-3-yl)-methanol would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity and triggering downstream effects. The presence of the bromine atom and the methanol group can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: Lacks the bromine and methanol groups, making it less reactive.
6-Bromo-2-methylpyridine: Lacks the methanol group, affecting its solubility and reactivity.
3-Hydroxy-2-methylpyridine: Lacks the bromine group, influencing its chemical properties.
Uniqueness
(6-Bromo-2-methyl-pyridin-3-yl)-methanol is unique due to the combination of the bromine atom, methyl group, and methanol group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(6-bromo-2-methylpyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRECKCCTFHJNJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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